1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester
CAS No.:
Cat. No.: VC19783559
Molecular Formula: C10H7N2O4-
Molecular Weight: 219.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7N2O4- |
|---|---|
| Molecular Weight | 219.17 g/mol |
| IUPAC Name | 5-methoxycarbonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-3-7(9(13)14)12-8(5)11-4-6/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
| Standard InChI Key | GWGITNPFMIFYGH-UHFFFAOYSA-M |
| Canonical SMILES | COC(=O)C1=CN=C2C(=C1)C=C(N2)C(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester consists of a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The 2- and 5-positions of the pyridine moiety are substituted with carboxylic acid groups, while the 5-carboxylic acid is esterified with a methyl group. This configuration introduces both hydrophilic (carboxylic acids) and hydrophobic (methyl ester) regions, influencing its solubility and reactivity.
Physicochemical Characteristics
The compound’s molecular formula is C₁₀H₇N₂O₄, with a molecular weight of 219.17 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₂O₄ |
| Molecular Weight | 219.17 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar solvents |
The methyl ester group enhances lipid solubility, facilitating membrane permeability, while the carboxylic acids enable hydrogen bonding with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester typically involves multi-step functionalization of pyridine precursors. One common approach utilizes palladium-catalyzed cross-coupling reactions to construct the pyrrolo-pyridine core, followed by esterification and oxidation steps to introduce the carboxylic acid groups.
Key Reaction Steps
-
Cyclization: A halogenated pyridine derivative undergoes cyclization with a pyrrole-forming agent (e.g., propargylamine) under inert conditions to yield the bicyclic core.
-
Esterification: The 5-carboxylic acid group is selectively esterified using methanol and a catalytic acid (e.g., H₂SO₄).
-
Oxidation: The 2-position is oxidized to a carboxylic acid using potassium permanganate or chromium trioxide.
Optimization Challenges
Achieving regioselectivity during esterification remains a challenge, as competing reactions at the 2- and 5-positions can lead to byproducts. Recent advances in microwave-assisted synthesis have improved reaction yields (70–85%) by reducing side reactions.
Chemical Reactivity and Derivitization
Ester Hydrolysis
The methyl ester group undergoes hydrolysis in basic aqueous conditions (e.g., NaOH, 1–2 M) to regenerate the carboxylic acid, enabling further functionalization. This reaction is critical for converting the ester into bioactive derivatives.
Condensation Reactions
The carboxylic acid at the 2-position participates in amide bond formation with primary amines, yielding derivatives with enhanced target affinity. For example, coupling with aniline derivatives produces compounds evaluated for kinase inhibition.
Electrophilic Substitution
The electron-rich pyrrole ring facilitates electrophilic substitution at the 3- and 6-positions. Bromination using Br₂ in acetic acid introduces bromine atoms, which serve as handles for Suzuki-Miyaura cross-coupling reactions.
Biological Activity and Mechanism of Action
FGFR Inhibition
1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs), which are overexpressed in breast, lung, and bladder cancers. The compound’s carboxylic acids form hydrogen bonds with FGFR’s ATP-binding pocket, disrupting kinase activity and downstream signaling pathways.
In Vitro Efficacy
In hepatocellular carcinoma (HepG2) cells, derivatives of this compound demonstrated IC₅₀ values of 0.8–2.5 µM, comparable to first-line FGFR inhibitors like Erdafitinib. Mechanistic studies revealed dose-dependent suppression of ERK phosphorylation, confirming pathway disruption.
Antiangiogenic Effects
Beyond direct kinase inhibition, the compound reduces tumor angiogenesis by downregulating VEGF expression in endothelial cells. In murine xenograft models, treated tumors showed a 40% reduction in microvessel density compared to controls.
Pharmacological Applications and Future Directions
Drug Delivery Considerations
Despite its promising activity, the compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) limits bioavailability. Nanoparticle encapsulation using PLGA polymers has improved solubility by 3-fold in preclinical trials.
Future Research Priorities
-
Structural Optimization: Introducing fluorine atoms or bioisosteric replacements (e.g., tetrazoles) may enhance metabolic stability.
-
In Vivo Toxicology: Chronic toxicity profiles in mammalian models remain uncharacterized.
-
Clinical Translation: Phase I trials are needed to establish safety and dosing regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume